Diisoheptyl phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomonitoring

Due to its use in various consumer products, researchers are interested in understanding human exposure to DiHpP. Studies have identified metabolites of DiHpP in human urine samples, suggesting exposure through ingestion, inhalation, or dermal contact []. This research helps establish DiHpP as a potential candidate for large-scale biomonitoring studies to assess population exposure levels.

Toxicity Studies

While DiHpP was once considered a safer alternative to other phthalates, some recent studies have raised concerns. In animal studies, DiHpP exposure has been linked to effects on the testes and reproductive system []. Further research is needed to confirm these findings and explore other potential health risks associated with DiHpP exposure.

Environmental Science

Limited research suggests that DiHpP may be present in the environment. One study detected DiHpP metabolites in wastewater treatment plant effluent, indicating a potential pathway for environmental contamination []. More research is needed to understand the environmental fate and distribution of DiHpP.

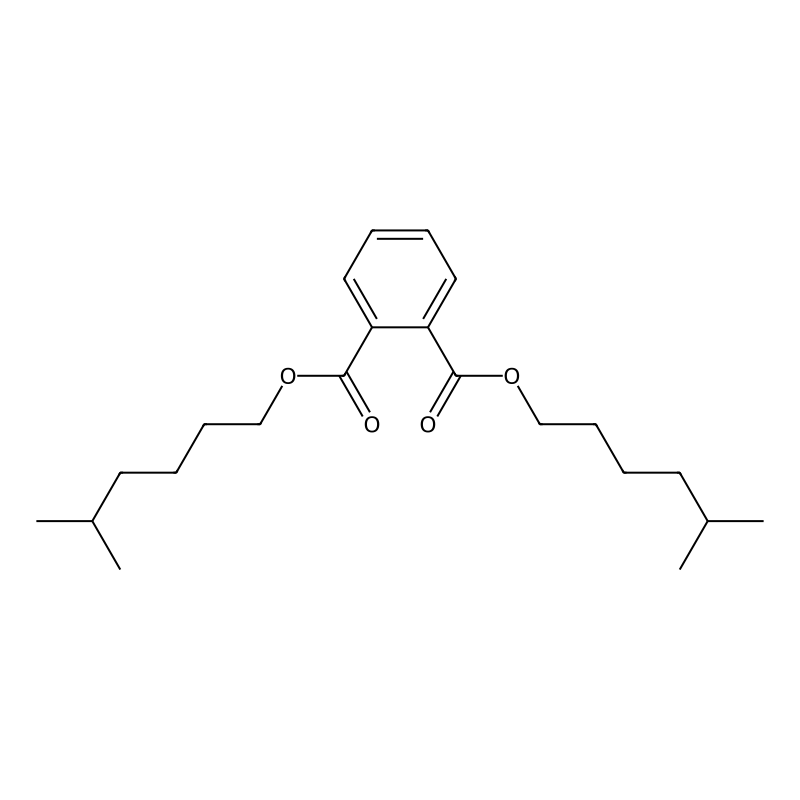

Diisoheptyl phthalate is a chemical compound classified as an ester derived from phthalic acid and isoheptyl alcohol. Its systematic name is 1,2-benzenedicarboxylic acid, diisoheptyl ester, and it has the molecular formula with a molecular weight of approximately 363 g/mol. This compound is primarily used as a plasticizer, enhancing the flexibility and durability of various materials, particularly in the production of plastics. Diisoheptyl phthalate is characterized by branched alkyl chains, which contribute to its unique physicochemical properties compared to other phthalates, such as higher solvating power and compatibility with different polymer matrices .

Diisoheptyl phthalate serves multiple applications across various industries:

- Plasticizer: It is widely used in the production of flexible PVC (polyvinyl chloride) products.

- Lubricants: It may be found in formulations for lubricating oils.

- Coatings: Used in coatings to enhance flexibility and durability.

- Adhesives: Incorporated into adhesives for improved performance.

Due to its properties, diisoheptyl phthalate can also serve as a partial replacement for lower molecular weight plasticizers like di(2-ethylhexyl) phthalate .

Diisoheptyl phthalate belongs to a broader class of phthalates known for their use as plasticizers. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl phthalate | Lower molecular weight; more volatile than diisoheptyl | |

| Dibutyl phthalate | Higher solubility; used primarily in PVC applications | |

| Di(2-ethylhexyl) phthalate | Commonly used plasticizer; concerns over endocrine disruption | |

| Diisononyl phthalate | Similar branching structure; lower toxicity profile |

Diisoheptyl phthalate's branched alkyl structure provides it with enhanced compatibility and solvating properties compared to linear-chain counterparts like diethyl or dibutyl phthalate. This makes it particularly useful for applications requiring high flexibility without compromising material integrity .

Molecular Weight and Formula Analysis

Diisoheptyl phthalate is a phthalate ester characterized by its distinctive molecular structure consisting of a benzene ring with two carboxylic acid groups esterified with isoheptyl alcohol moieties [1] [2]. The molecular formula of diisoheptyl phthalate is C₂₂H₃₄O₄, representing a diester of phthalic acid with isoheptyl alcohol [3] [4]. The compound has a molecular weight of 362.51 g/mol, which places it in the mid-range of phthalate plasticizers in terms of molecular size [5] [2].

The structural configuration of diisoheptyl phthalate features a central 1,2-benzenedicarboxylic acid core with two isoheptyl chains attached via ester linkages [6]. The IUPAC name for this compound is bis(5-methylhexyl) benzene-1,2-dicarboxylate, which precisely describes its chemical structure [2] [3]. It is important to note that commercial diisoheptyl phthalate is typically a mixture of isomers, with the predominant component being the 5-methylhexyl ester of phthalic acid [10] [12].

The compound is identified by multiple Chemical Abstracts Service registry numbers, including 41451-28-9, 71888-89-6, and 90937-19-2, reflecting the various isomeric compositions that may be present in commercial products [2] [3] [6]. The exact mass of diisoheptyl phthalate is 362.246 g/mol, which can be determined through high-resolution mass spectrometry techniques [28].

Table 1: Molecular Properties of Diisoheptyl Phthalate

| Property | Value |

|---|---|

| IUPAC Name | bis(5-methylhexyl) benzene-1,2-dicarboxylate |

| Common Name | Diisoheptyl phthalate |

| Molecular Formula | C₂₂H₃₄O₄ |

| Molecular Weight | 362.51 g/mol |

| CAS Registry Numbers | 41451-28-9, 71888-89-6, 90937-19-2 |

| Exact Mass | 362.246 g/mol |

The molecular structure of diisoheptyl phthalate contributes significantly to its physicochemical properties and behavior in various environments [12]. The presence of the two isoheptyl chains confers a degree of hydrophobicity to the molecule, while the ester groups provide sites for potential hydrogen bonding and other intermolecular interactions [5] [6].

Thermal Properties: Melting/Boiling Points and Phase Behavior

Diisoheptyl phthalate exhibits thermal properties characteristic of mid-weight phthalate esters, with phase transitions that reflect its molecular structure and intermolecular forces [5] [12]. At standard temperature and pressure, diisoheptyl phthalate exists as a liquid, which is consistent with other phthalate esters of similar molecular weight [12] [18].

The melting point of diisoheptyl phthalate ranges from -40°C to -45°C, indicating relatively weak intermolecular forces in the solid state [12] [20]. This low melting point is advantageous for applications requiring material flexibility at low temperatures [5]. The boiling point of diisoheptyl phthalate is approximately 398°C at standard atmospheric pressure (101.3 kPa), while at reduced pressure (5 mm Hg), it boils at approximately 210°C [5] [12] [20].

The significant difference between the melting and boiling points (approximately 440°C) indicates a wide liquid range, which is a desirable property for plasticizer applications [12]. This wide temperature range of the liquid state allows for processing flexibility and stability under various thermal conditions [5].

The vapor pressure of diisoheptyl phthalate is relatively low, measured at 9.33 × 10⁻⁸ kPa at 25°C, or less than 5 mm Hg at 20°C [12] [20]. This low volatility contributes to the compound's persistence in materials and reduced tendency to evaporate under normal conditions [5].

Table 2: Thermal Properties of Diisoheptyl Phthalate

| Property | Value |

|---|---|

| Physical State at 25°C | Liquid |

| Appearance | Colorless to pale yellow, clear to slightly muddy liquid |

| Melting Point | -40°C to -45°C |

| Boiling Point | 398°C at 101.3 kPa; 210°C at 5 mm Hg |

| Vapor Pressure | 9.33 × 10⁻⁸ kPa (25°C); <5 mm Hg (20°C) |

| Flash Point | >230°F |

The phase behavior of diisoheptyl phthalate is influenced by temperature and pressure conditions [12]. As temperature decreases, the molecular mobility reduces until the compound solidifies at its melting point [5]. Conversely, as temperature increases, the kinetic energy of the molecules increases, leading to greater molecular motion and eventually vaporization at the boiling point [12] [20].

The thermal stability of diisoheptyl phthalate is relatively high, with decomposition occurring only at temperatures approaching its boiling point [5]. This thermal stability is an important consideration for applications involving elevated temperatures or thermal processing [12].

Solubility Parameters in Organic/Inorganic Media

The solubility characteristics of diisoheptyl phthalate are governed by its molecular structure, particularly the presence of both polar ester groups and nonpolar hydrocarbon chains [12] [17]. These structural features result in a compound with distinct solubility patterns across various solvents and media [26].

In water, diisoheptyl phthalate exhibits extremely low solubility, measured at approximately 1.7 × 10⁻⁵ g/L at 22°C [12]. This poor water solubility is attributed to the predominance of hydrophobic interactions from the isoheptyl chains, which outweigh the potential hydrogen bonding capabilities of the ester groups [17]. The hydrophobic nature of diisoheptyl phthalate is further evidenced by its high octanol-water partition coefficient (log Kow) of 6.87, indicating strong preferential partitioning into organic phases rather than aqueous environments [12].

Conversely, diisoheptyl phthalate demonstrates good solubility in most organic solvents, particularly those with nonpolar or moderately polar characteristics [26]. It is readily soluble in hexane and other aliphatic hydrocarbons, reflecting the compatibility of its isoheptyl chains with these solvents [20]. In alcohols, diisoheptyl phthalate shows partial solubility, with the degree of dissolution influenced by the alcohol's chain length and branching pattern [17] [26].

Table 3: Solubility Parameters of Diisoheptyl Phthalate in Various Media

| Solvent Type | Solubility |

|---|---|

| Water | Very low (1.7 × 10⁻⁵ g/L at 22°C) |

| Organic Solvents (general) | Generally soluble |

| Hexane | Soluble |

| Alcohols | Partially soluble |

| Dimethyl Sulfoxide | Slightly soluble |

| Methanol | Slightly soluble (when heated) |

The solubility behavior of diisoheptyl phthalate in polymeric materials is particularly relevant to its applications as a plasticizer [12]. The compound demonstrates good compatibility with polyvinyl chloride and other polymers, allowing it to intercalate between polymer chains and disrupt polymer-polymer interactions [5]. This intercalation reduces the glass transition temperature of the polymer and increases its flexibility [12].

The Henry's law constant for diisoheptyl phthalate has been reported as 1.99 Pa-m³/mole at 25°C, which provides insight into its partitioning between air and water phases [12]. This relatively low value suggests limited volatilization from aqueous solutions, consistent with its low vapor pressure and poor water solubility [5] [12].

Spectroscopic Characteristics: IR, NMR, and Mass Spectral Signatures

Spectroscopic techniques provide valuable insights into the molecular structure and chemical environment of diisoheptyl phthalate, offering distinctive signatures that can be used for identification and characterization [9] [15] [24].

Infrared (IR) spectroscopy of diisoheptyl phthalate reveals characteristic absorption bands that are common to phthalate esters [9]. The most prominent features include peaks at approximately 1040 cm⁻¹ (C-O stretching), 1581 cm⁻¹ and 1601 cm⁻¹ (aromatic C=C stretching), and 1726 cm⁻¹ (C=O stretching of the ester carbonyl) [9] [15] [24]. Additional bands are observed in the fingerprint region, providing a unique spectral pattern for this compound [15]. The IR spectrum also shows C-H stretching vibrations from the aliphatic chains in the 2800-3000 cm⁻¹ region [9] [24].

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the molecular structure of diisoheptyl phthalate [16]. The ¹H NMR spectrum displays signals characteristic of aromatic protons at chemical shifts (δ) between 7.5 and 7.7 ppm, appearing as doublets of doublets due to coupling with adjacent protons [16]. The methylene protons adjacent to the ester oxygen (-OCH₂-) typically resonate at δ 4.0-4.2 ppm, while the remaining aliphatic protons of the isoheptyl chains appear at chemical shifts between 0.8 and 2.0 ppm [16].

The ¹³C NMR spectrum of diisoheptyl phthalate exhibits signals for the carbonyl carbons at approximately 167-168 ppm, aromatic carbons between 128 and 132 ppm, and aliphatic carbons of the isoheptyl chains between 13 and 70 ppm [16]. The carbon directly attached to the ester oxygen (-OCH₂-) typically appears at around 65-70 ppm [16].

Table 4: Spectroscopic Characteristics of Diisoheptyl Phthalate

| Spectroscopic Method | Characteristic Features |

|---|---|

| IR Spectroscopy | Characteristic peaks at ~1040, 1581, 1601, and 1726 cm⁻¹ (common to phthalate esters) |

| ¹H NMR Spectroscopy | Aromatic protons at δ 7.5-7.7 ppm and alkyl chain protons at δ 0.8-4.2 ppm |

| ¹³C NMR Spectroscopy | Carbonyl carbon at ~167-168 ppm, aromatic carbons at ~128-132 ppm, and alkyl carbons at ~13-70 ppm |

| Mass Spectrometry | Major fragment at m/z 149 (characteristic of phthalates), with additional fragments related to alkyl chain |

Mass spectrometry provides a distinctive fragmentation pattern for diisoheptyl phthalate [13] [25]. The most prominent fragment in the mass spectrum is typically observed at m/z 149, which corresponds to the phthalic anhydride fragment and is characteristic of phthalate esters [13]. This fragment results from the cleavage of the ester bond and subsequent rearrangement [25]. Additional fragments related to the isoheptyl chains are also observed, including peaks at m/z values corresponding to various alkyl fragments [13] [25].

XLogP3

UNII

GHS Hazard Statements

Pictograms

Health Hazard

Other CAS

41451-28-9

Wikipedia

Bis(5-Methylhexyl) benzene-1,2-dicarboxylate